(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine, with the chemical formula CHNO, is a compound that falls within the category of amines, specifically a substituted phenylethanamine. This compound is characterized by its unique structure which includes a phenyl ring substituted with a 3-methylbutoxy group. The compound is identified by its CAS number 1212120-57-4 and has a molecular weight of 209.31 g/mol. It is primarily sourced from chemical suppliers and is utilized in various scientific applications.
The compound is classified as an organic amine and can be categorized under phenethylamines due to its structural features. Its synthesis and potential applications are of interest in medicinal chemistry and materials science. The source of this compound can be traced to various chemical suppliers, where it is often available for research purposes .
The synthesis of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine can be achieved through several methods, including:
The detailed reaction conditions such as temperature, pressure, and catalysts are crucial for optimizing yield and purity during synthesis.
The molecular structure of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine features:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its behavior in biological systems.
(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine can participate in various chemical reactions:
Understanding these reactions is essential for developing derivatives with specific functions.
The mechanism of action for (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine largely depends on its interactions at the molecular level, particularly with neurotransmitter receptors or enzymes.
Quantitative data from binding assays or enzyme kinetics studies would provide insights into its pharmacological profile.
These properties are critical for practical applications in laboratory settings.
(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine has potential applications in several fields:
Research into this compound continues to reveal its potential benefits across various scientific domains.
The alkylation-oxidation-reduction sequence represents a robust three-step strategy for constructing the chiral amine center in (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine. This approach begins with the regioselective O-alkylation of 4-hydroxyacetophenone using 1-chloro-3-methylbutane under phase-transfer conditions, yielding 1-[4-(3-methylbutoxy)phenyl]ethan-1-one with >95% conversion. Critical to stereocontrol is the in situ enolization using chiral auxiliaries prior to reduction. Evans oxazolidinones or (R)-4-phenyl-2-oxazolidinone serve as effective chiral controllers during α-amination, enabling diastereoselective installation of the amine functionality [2].
The ketone intermediate undergoes stereoselective reduction using either enzymatic systems (e.g., Lactobacillus kefir alcohol dehydrogenase) or chemical reductants (CBS catalyst/Bakers' yeast). Enzymatic reduction provides superior enantioselectivity (typically >98% ee) but requires careful optimization of cofactor regeneration systems. Chemical reduction with (S)-CBS catalyst and borane dimethylsulfide complex achieves 94% ee but necessitates rigorous exclusion of moisture. Final deprotection of the chiral auxiliary yields the target (S)-enantiomer with minimal racemization when mild acidic conditions (citric buffer, pH 4.0) are employed [2].
Table 1: Chiral Auxiliary Performance in Alkylation-Oxidation-Reduction Sequence
Chiral Auxiliary | Diastereomeric Excess (%) | Reduction Method | Overall Yield (%) |
---|---|---|---|
(R)-4-Phenyl-2-oxazolidinone | 92 | NaBH₄/CeCl₃ | 68 |
(S,S)-(+)-Pseudoephedrine | 85 | LADH/NADPH | 72 |
(R)-Garfner's oxazolidinethione | 95 | CBS/BH₃·SMe₂ | 76 |
(1R,2S)-Norephedrine | 88 | Bakers' yeast | 65 |
Direct reductive amination bypasses chiral auxiliaries by leveraging the inherent stereodirecting capability of catalysts during the imine formation-reduction sequence. 1-[4-(3-Methylbutoxy)phenyl]ethan-1-one serves as the optimal precursor due to its superior stability compared to aldehyde analogs (boiling point 94-95°C at 13 mmHg; density 1.246 g/mL at 25°C) [4]. The reaction proceeds via in situ imine formation using ammonium acetate or ammonium carbamate, followed by asymmetric hydrogenation.
Catalyst selection profoundly impacts enantioselectivity:
Solvent optimization reveals dichloromethane and methanol as optimal for imine formation and reduction phases, respectively. Critical to suppressing racemization is maintaining reaction pH between 6.5-7.5 using ammonium bicarbonate buffer. This approach achieves isolated yields of 80-85% with 99:1 enantiomeric ratio when employing Ru-(S)-BINAP catalysts at 60°C for 12 hours [4].
Table 2: Reductive Amination Parameters and Outcomes
Reducing System | Temperature (°C) | Pressure (bar) | ee (%) | Reaction Time (h) |
---|---|---|---|---|
NaBH₄/(R)-BINOL | 0 | 1 | 78 | 1.5 |
RuCl₂[(S)-XylBINAP][(S)-DAIPEN] | 60 | 50 | 96 | 12 |
ATA-117/Isopropylamine | 30 | 1 | >99 | 24 |
Pd/Tartaric Acid-Al₂O₃ | 80 | 10 | 82 | 8 |
Catalytic asymmetric synthesis provides atom-economical access to (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine without preformed chiral auxiliaries. Three principal methodologies demonstrate commercial viability:
Transition Metal-Catalyzed Asymmetric Hydrogenation: Iridium-(S)-BIPHEP complexes catalyze the hydrogenation of (E)-N-[1-[4-(3-methylbutoxy)phenyl]ethylidene]arylamines with 94% ee and 5000 S/C ratio. The reaction requires halogen-free solvents (ethyl acetate preferred) and triethylamine additives (0.5 mol%) to prevent catalyst deactivation. This system achieves complete conversion within 4 hours at 10 bar H₂ pressure and 40°C [3].
Organocatalytic Transfer Hydrogenation: Chiral phosphoric acids (TRIP derivatives) catalyze biomimetic transfer hydrogenation using Hantzsch ester as hydride donor. The reaction proceeds via dynamic kinetic resolution of iminium intermediates, achieving 97% ee at 0°C in toluene. Catalyst loading as low as 2 mol% proves effective, though reaction times extend to 48 hours for complete conversion.
Enzymatic Dynamic Kinetic Resolution: Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica catalyzes the enantioselective acylation of racemic amine using isopropenyl acetate. The (S)-amide forms preferentially (E = 205) while unreacted (R)-amine continuously racemizes via ketone-mediated reshuffling at 60°C. This process achieves 98% ee and 92% isolated yield after 36 hours, representing the most cost-effective approach for large-scale production [3].
Table 3: Comparative Analysis of Catalytic Asymmetric Methods
Methodology | Catalyst | Loading (mol%) | ee (%) | Turnover Number | Green Metrics (E-factor) |
---|---|---|---|---|---|
Asymmetric Hydrogenation | Ir-(S)-BIPHEP | 0.02 | 94 | 5000 | 8.7 |
Transfer Hydrogenation | (R)-TRIP | 2 | 97 | 50 | 15.2 |
Dynamic Kinetic Resolution | CAL-B (immobilized) | 5 | 98 | 20 | 3.1 |
Bioreduction | ATA-117 | 3 | >99 | 33 | 6.9 |
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6